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molecular formula C14H22N2 B8542879 4-[2-(1-Piperidinyl)-1,1-dimethylethyl]pyridine CAS No. 478363-92-7

4-[2-(1-Piperidinyl)-1,1-dimethylethyl]pyridine

Cat. No. B8542879
M. Wt: 218.34 g/mol
InChI Key: ZAMCRNMBLJTZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538111B2

Procedure details

A suspension of 70 g (0.58 M) of 4-isopropylpyridine, 250 g (2 M) of piperidine hydrochloride and 85 g of paraformaldehyde in 600 ml of 95% ethanol is held under reflux for 48 hours. The reaction mixture is then concentrated under reduced pressure and the residue is taken up with 650 ml of 3N sodium hydroxide and extracted with thrice 250 ml of ethyl acetate. The combined organic phases are washed with a solution of sodium chloride, dried and concentrated under reduced pressure. The crude product is distilled under a vacuum of 1 mm Hg and the fraction collected between 80 and 125° C. is purified by silica gel chromatography in eluting with the aid of a toluene/isopropanol mixture (9/1; v/v). 21.4 g of the compound sought after are thus obtained as a clear yellow oil (yield=17%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Yield
17%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:2].Cl.[NH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[CH2:17]=O>C(O)C>[N:11]1([CH2:2][C:1]([C:4]2[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=2)([CH3:17])[CH3:3])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C)(C)C1=CC=NC=C1
Name
Quantity
250 g
Type
reactant
Smiles
Cl.N1CCCCC1
Name
Quantity
85 g
Type
reactant
Smiles
C=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with thrice 250 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with a solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled under a vacuum of 1 mm Hg
CUSTOM
Type
CUSTOM
Details
the fraction collected between 80 and 125° C.
CUSTOM
Type
CUSTOM
Details
is purified by silica gel chromatography
WASH
Type
WASH
Details
in eluting with the aid of a toluene/isopropanol mixture (9/1; v/v)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CC(C)(C)C1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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